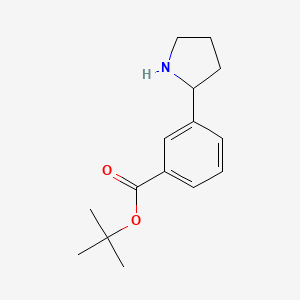

Tert-butyl 3-pyrrolidin-2-ylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-pyrrolidin-2-ylbenzoate is an organic compound with the molecular formula C15H21NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and a pyrrolidine ring is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-pyrrolidin-2-ylbenzoate typically involves the esterification of 3-pyrrolidin-2-ylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to promote the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-pyrrolidin-2-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or amides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Formation of lactams or amides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Tert-butyl 3-pyrrolidin-2-ylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-pyrrolidin-2-ylbenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The pyrrolidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

- Tert-butyl 2-pyrrolidin-3-ylbenzoate

- Tert-butyl 4-pyrrolidin-2-ylbenzoate

- Tert-butyl 3-pyrrolidin-4-ylbenzoate

Comparison: Tert-butyl 3-pyrrolidin-2-ylbenzoate is unique due to the position of the pyrrolidine ring on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications.

Biological Activity

Tert-butyl 3-pyrrolidin-2-ylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring attached to a benzoate moiety, which contributes to its unique pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may mimic neurotransmitters due to the structural similarity provided by the pyrrolidine ring, influencing neurological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with various biological targets such as:

- Receptors : Potential modulation of neurotransmitter receptors.

- Enzymes : Interaction with hydrolytic enzymes, influencing metabolic pathways.

Biological Activity

This compound has been investigated for several biological activities:

- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, it may exhibit effects on central nervous system (CNS) functions.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Analgesic Activity : Similar compounds have shown analgesic properties, warranting further investigation into this aspect.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential applications in various fields:

- In vitro Studies : Research has demonstrated that this compound can inhibit specific enzymatic activities, suggesting its role as a modulator in biochemical pathways. For instance, it has been shown to affect the secretion of virulence factors in pathogenic bacteria, indicating its utility in infectious disease research .

- Animal Models : In animal models, the compound has been tested for its effects on pain relief and inflammation reduction. Doses were administered to observe behavioral changes indicative of analgesia and anti-inflammatory responses .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 3-pyrrolidin-2-ylbenzoate |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-7-4-6-11(10-12)13-8-5-9-16-13/h4,6-7,10,13,16H,5,8-9H2,1-3H3 |

InChI Key |

DVLYZSLUWOJPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C2CCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.